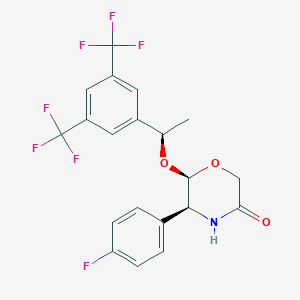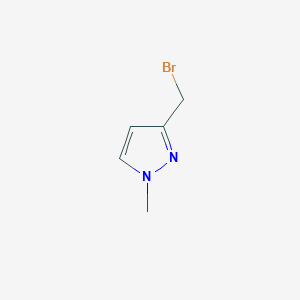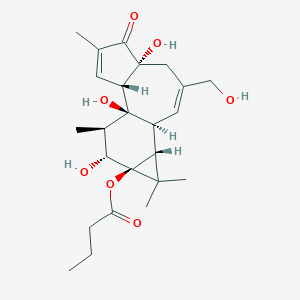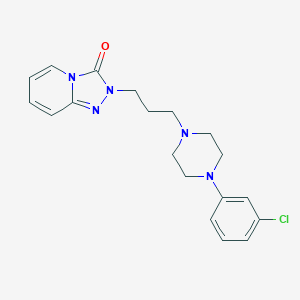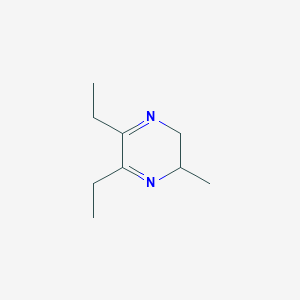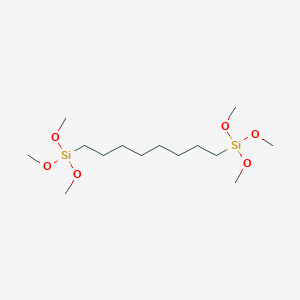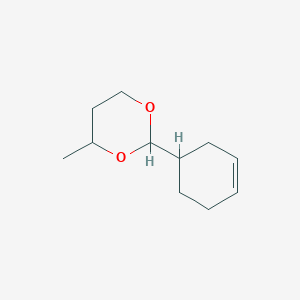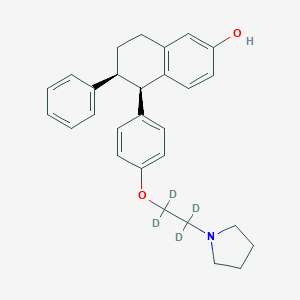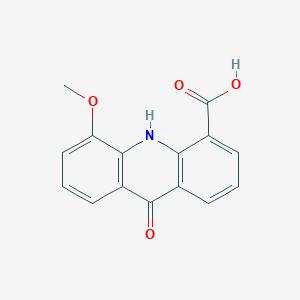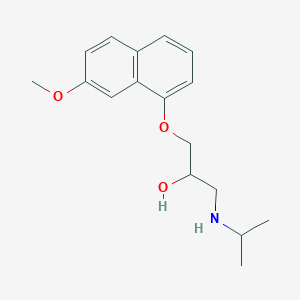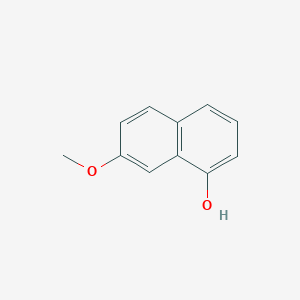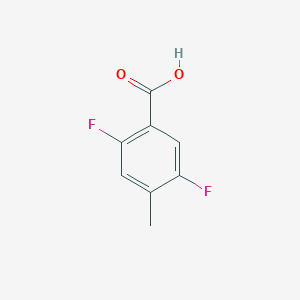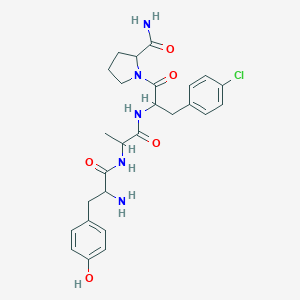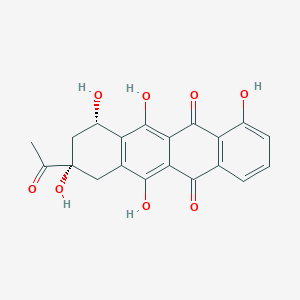
Carminomycinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of carminomycinone and its derivatives has been extensively studied. Researchers have explored chemical modifications of carminomycinone-aglycone, focusing on the functionalization of the methyl group at the C-14 position. This involves introducing a bromine atom and performing exchange reactions, leading to the creation of several derivatives, such as 14-bromcarminomycinone, 14-acetoxycarminomycinone, and 14-oxycarminomycinone. These compounds serve as starting materials for further chemical and biosynthetic preparations of semi-synthetic carminomycin series (Olsuf'eva En & Povarov Ls, 1977).
Molecular Structure Analysis
The structural analysis of carminomycinone derivatives has been supported by analytical and spectral data, confirming their configurations through transformations and reactions. For instance, 14-oxycarminomycinone has a molecular weight of 400 c. u. and can form a hexa-acetyl derivative under specific conditions. These findings highlight the molecular complexity and versatility of carminomycinone derivatives for further scientific exploration (Olsuf'eva En & Povarov Ls, 1977).
Chemical Reactions and Properties
Carminomycinone undergoes selective bromination and exchange reactions, leading to various derivatives. These reactions are indicative of the compound's reactive nature and potential for diverse chemical modifications. The ability to hydrolyze to oxycarminomycinone and form hexa-acetyl derivatives underscores its chemical reactivity and potential utility in synthesizing new compounds (Olsuf'eva En & Povarov Ls, 1977).
Physical Properties Analysis
While specific physical properties such as melting points, solubility, and crystalline structure of carminomycinone derivatives are not detailed in the available literature, the synthesis and modification processes suggest that these properties can be significantly altered through chemical reactions. These alterations have implications for the compound's solubility, stability, and overall physical behavior, which are crucial for its potential applications in chemical synthesis and pharmaceutical research.
Chemical Properties Analysis
The chemical properties of carminomycinone, including its reactivity towards bromination and hydrolysis, demonstrate its potential as a versatile intermediate for the synthesis of various derivatives. Its ability to undergo functionalization and form stable derivatives underlines the compound's significance in medicinal chemistry and drug development processes, excluding its use and dosages.
Aplicaciones Científicas De Investigación
Cancer Treatment
Carminomycin is a potent inhibitor of human granulocyte-macrophage colony-forming units, showing potential for partial responses in certain cancers (Comis et al., 1982). Additionally, it has been identified as an effective antitumor antibiotic for various cancers, with lower cardiotoxicity compared to other drugs like rubomycin and adriamycin (Gorbunova, 1992).
Enhancing DNA Stability
Carminomycinone-derived chromophore-linked triplex-forming oligonucleotides (TFOs) significantly enhance the stability of triple helix DNA structures, showing promise in targeting HIV's polypurine tract (Capobianco et al., 2001).
Chemical Synthesis and Biosynthesis
Carminomycinone derivatives can be prepared with high yields and serve as starting materials for the chemical synthesis and biosynthesis of semi-synthetic carminomycin preparations, enhancing the production of antitumor anthracyclines (Olsuf'eva & Povarov, 1977); (Cameron et al., 1991).
New Drug Development
2'-deoxy-L-fucopyranosylcarminomycinone shows potential as a more active drug than carminomycin at higher dosages, suggesting its potential as a new anti-inflammatory agent (El Khadem & Swartz, 1981).
Antitumor Activity
Carminomycin complex components I, II, and III show similar antitumor activity, with component I demonstrating broader therapeutic ranges and more activity against lung bronchogenic cancer (Shorin et al., 1977).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(7S,9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJGVROLWFENK-YBTHPKLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967193 | |
| Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carminomycinone | |
CAS RN |
52744-22-6 | |
| Record name | Carminomycinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



